molecular formula C12H9ClN2O2 B6388065 2-Amino-5-(2-chlorophenyl)pyridine-4-carboxylic acid CAS No. 1261954-40-8

2-Amino-5-(2-chlorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6388065
CAS No.: 1261954-40-8
M. Wt: 248.66 g/mol
InChI Key: YPTNTBPFACTJQQ-UHFFFAOYSA-N
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Description

2-Amino-5-(2-chlorophenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group at the second position, a carboxylic acid group at the fourth position, and a 2-chlorophenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-chlorophenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, where 5-amino-2-chloropyridine undergoes coupling with phenylboronic acid . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific methods and conditions used can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-chlorophenyl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions.

Major Products Formed

Major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted pyridine derivatives, depending on the specific reaction and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-Amino-5-(2-chlorophenyl)pyridine-4-carboxylic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-amino-5-(2-chlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-4-2-1-3-7(10)9-6-15-11(14)5-8(9)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTNTBPFACTJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687291
Record name 2-Amino-5-(2-chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-40-8
Record name 2-Amino-5-(2-chlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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